tert-Butyl 5-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-yl)nicotinate
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Overview
Description
“tert-Butyl 5-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-yl)nicotinate” is a chemical compound with the empirical formula C16H28BNO4 . It is a significant intermediate of 1H-indazole derivatives .
Molecular Structure Analysis
The structure of the compound is corroborated by FTIR, 1H and 13C NMR spectroscopy, and MS . The optimized molecular structure coheres with the single crystal structure ascertained via the experiment .Physical And Chemical Properties Analysis
The compound has a molecular weight of 309.21 . More detailed physical and chemical properties are not available in the retrieved sources.Scientific Research Applications
Suzuki–Miyaura Cross-Coupling Reactions
The Suzuki–Miyaura reaction is a powerful method for forming carbon-carbon bonds. tert-Butyl 5-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-yl)nicotinate serves as a boronic acid derivative, which can participate in this reaction. By coupling it with aryl or vinyl halides, researchers can synthesize diverse organic molecules. This application finds use in drug discovery, materials science, and natural product synthesis .
Borylation of Benzylic C-H Bonds
The compound can be employed for borylation reactions, specifically at benzylic C-H bonds of alkylbenzenes. This transformation leads to pinacol benzyl boronate formation. Such boronates serve as valuable intermediates in the synthesis of pharmaceuticals and agrochemicals .
Hydroboration of Alkynes and Alkenes
Hydroboration reactions using tert-butyl 5-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-yl)nicotinate allow the selective addition of boron across alkynes and alkenes. The resulting boron-containing compounds can be further functionalized, making this process useful in organic synthesis .
Indazole Derivatives
As an intermediate in the synthesis of 1H-indazole derivatives, this compound plays a crucial role. Researchers can modify its structure to explore various indazole-based scaffolds. These derivatives find applications in medicinal chemistry, particularly as kinase inhibitors and other bioactive molecules .
Mechanism of Action
Target of Action
Tert-Butyl 5-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-yl)nicotinate, also known as 5-(tert-Butoxycarbonyl)pyridine-3-boronic acid pinacol ester, is primarily used as a reagent in organic synthesis . The primary targets of this compound are the molecules it reacts with in various chemical reactions. The exact targets can vary depending on the specific reaction it is used in.
Mode of Action
This compound is often used in Suzuki–Miyaura cross-coupling reactions . In these reactions, the boronic ester group on the compound interacts with a palladium catalyst. The palladium catalyst facilitates the transfer of the organic group from the boron atom to another molecule . This allows for the formation of new carbon-carbon bonds, which is a key step in many organic synthesis reactions .
Biochemical Pathways
The Suzuki–Miyaura cross-coupling reaction is a key pathway in which this compound is involved . This reaction is widely used in organic chemistry to create carbon-carbon bonds, which are fundamental in the synthesis of a wide range of organic compounds . The downstream effects of this reaction can vary greatly depending on the specific molecules being synthesized.
Result of Action
The primary result of the action of Tert-Butyl 5-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-yl)nicotinate is the formation of new carbon-carbon bonds . This can lead to the synthesis of a wide range of organic compounds, including pharmaceuticals, polymers, and other chemical products .
Action Environment
The action of Tert-Butyl 5-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-yl)nicotinate is influenced by various environmental factors. For instance, the Suzuki–Miyaura reaction typically requires a palladium catalyst and a base . The reaction is also typically performed in a polar solvent, such as water or an alcohol . Temperature and pressure can also influence the reaction’s rate and yield .
properties
IUPAC Name |
tert-butyl 5-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-yl)pyridine-3-carboxylate |
Source
|
---|---|---|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C16H24BNO4/c1-14(2,3)20-13(19)11-8-12(10-18-9-11)17-21-15(4,5)16(6,7)22-17/h8-10H,1-7H3 |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
LJTZQZOLQCVMCV-UHFFFAOYSA-N |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
B1(OC(C(O1)(C)C)(C)C)C2=CC(=CN=C2)C(=O)OC(C)(C)C |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C16H24BNO4 |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID40694487 |
Source
|
Record name | tert-Butyl 5-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-yl)pyridine-3-carboxylate | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID40694487 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
305.2 g/mol |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Product Name |
tert-Butyl 5-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-yl)nicotinate | |
CAS RN |
1309982-38-4 |
Source
|
Record name | 3-Pyridinecarboxylic acid, 5-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-yl)-, 1,1-dimethylethyl ester | |
Source | CAS Common Chemistry | |
URL | https://commonchemistry.cas.org/detail?cas_rn=1309982-38-4 | |
Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
Record name | tert-Butyl 5-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-yl)pyridine-3-carboxylate | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID40694487 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
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